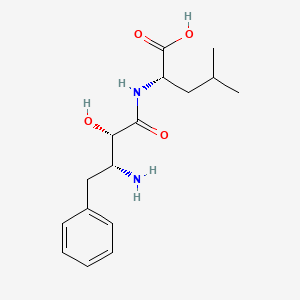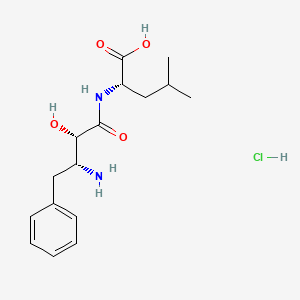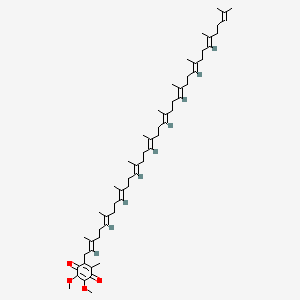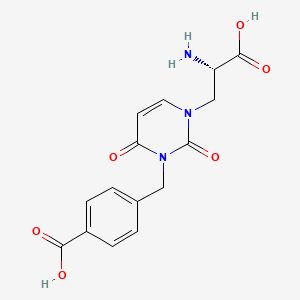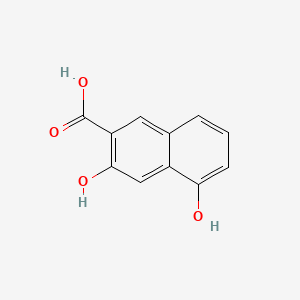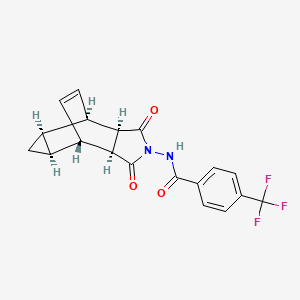
Tecovirimat
Descripción general
Descripción
Tecovirimat (also known as TPOXX) is an antiviral medication used to treat diseases caused by the variola virus, such as smallpox . It was developed by SIGA Technologies in conjunction with the US Department of Health and Human Services’ Biomedical Advances Research and Development Authority .
Synthesis Analysis
Tecovirimat can be prepared through specific methods for the treatment or prophylaxis of viral infections and diseases associated therewith . An efficient three-step synthetic route to tecovirimat has been demonstrated .Molecular Structure Analysis
Tecovirimat has a molecular formula of C19H15F3N2O3 . It targets and inhibits the activity of the orthopoxvirus VP37 protein, which is highly conserved in all members of the orthopoxvirus genus .Physical And Chemical Properties Analysis
Tecovirimat has a molecular weight of 376.33 and is soluble in DMSO .Aplicaciones Científicas De Investigación
Treatment for Monkeypox
- Summary of Application : Tecovirimat is used as a treatment for Monkeypox disease (MPX), which is considered a global threat . The European Medicines Agency (EMA) approved Tecovirimat in capsule dosage form (200 mg) as the first treatment for MPX in January 2022 .
- Methods of Application : Tecovirimat is administered orally in capsule form .
- Results or Outcomes : Tecovirimat has been found to be effective in treating Monkeypox symptoms and skin lesions .
Treatment for Smallpox
- Summary of Application : Tecovirimat is also approved for the treatment of smallpox by the USFDA and Health Canada .
- Methods of Application : Similar to its use in treating Monkeypox, Tecovirimat is administered orally in capsule form .
- Results or Outcomes : The approval of Tecovirimat for the treatment of smallpox indicates its effectiveness, although specific results or outcomes are not mentioned in the sources .
Treatment for Cowpox
- Summary of Application : Tecovirimat is used to treat cowpox, an infection caused by a virus belonging to the orthopoxviruses family .
- Methods of Application : Tecovirimat is administered orally .
- Results or Outcomes : Specific results or outcomes are not mentioned in the sources, but the approval of Tecovirimat for the treatment of cowpox indicates its effectiveness .
Treatment for Complications due to Vaccinia Virus Replication
- Summary of Application : Tecovirimat is used to treat complications that can happen following vaccination against smallpox .
- Methods of Application : Tecovirimat is administered orally .
- Results or Outcomes : Specific results or outcomes are not mentioned in the sources, but the approval of Tecovirimat for this application indicates its effectiveness .
Treatment for Rabbitpox
- Summary of Application : Tecovirimat has been shown to protect animals from rabbitpox in laboratory testing .
- Methods of Application : Tecovirimat is administered orally .
- Results or Outcomes : Specific results or outcomes are not mentioned in the sources, but the laboratory testing indicates its effectiveness .
Treatment for Laboratory-acquired Vaccinia Virus Infection
- Summary of Application : Tecovirimat was first used for treatment in December 2018, after a laboratory-acquired vaccinia virus infection .
- Methods of Application : Tecovirimat is administered orally .
- Results or Outcomes : Specific results or outcomes are not mentioned in the sources, but the successful treatment of the laboratory-acquired vaccinia virus infection indicates its effectiveness .
Safety And Hazards
Propiedades
IUPAC Name |
N-[(1S,2S,6R,7R,8R,10S)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27/h1-6,10-15H,7H2,(H,23,25)/t10-,11+,12+,13-,14-,15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKDFZIMJXRJGH-VWLPUNTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026474 | |
| Record name | Tecovirimat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Tecovirimat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12020 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Successful viral replication leads to the formation of a number of infectious virion forms. Mature viruses are infectious but remain intracellularly until cell lysis. On the other hand, enveloped virion form is created when mature viruses wrap with late endosomal membranes. The formation of a wrapping complex for enveloped virions is mediated by the orthopoxvirus P37 protein. These egress-competent enveloped virions are released in a nonlytic fashion from the cell and play an essential role in cell-to-cell and long-range dissemination of the virus in the host. The P37 protein is encoded by a highly conserved gene in all members of the orthopoxvirus genus. P37 interacts with the Rab9 GTPase and TIP47, which are components of late endosome-derived transport vesicles. Interaction of P37 and Rab9 GTPase and TIP47 leads to the formation of the virus-specific wrapping complex for enveloped virions. Tecovirimat is an inhibitor of P37: it blocks the interaction of P37 with Rab9 and TIP47, preventing the formation of the wrapping complex. | |
| Record name | Tecovirimat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12020 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tecovirimat | |
CAS RN |
869572-92-9 | |
| Record name | Tecovirimat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869572-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tecovirimat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869572929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tecovirimat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12020 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tecovirimat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TECOVIRIMAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F925RR824R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



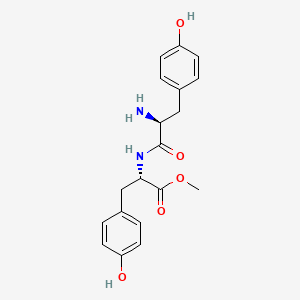
![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)
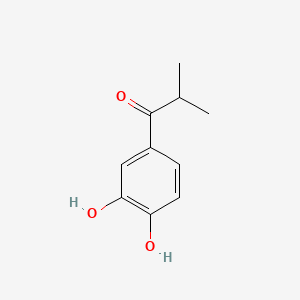

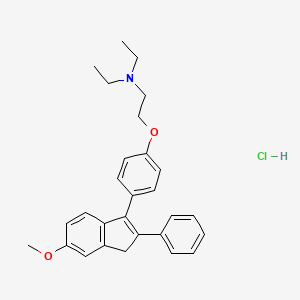
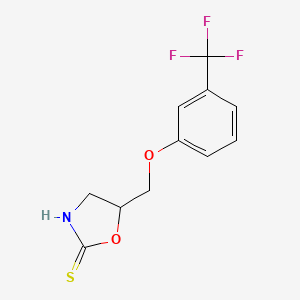
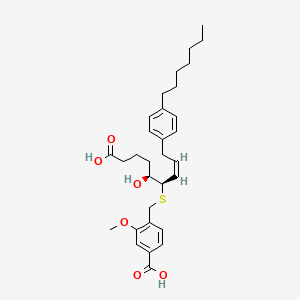
![1-[4-(1-Adamantyloxy)phenyl]piperidine](/img/structure/B1682663.png)
![(2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;dihydrochloride](/img/structure/B1682668.png)
